molecular formula C13H19N3O3S B14151515 N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea CAS No. 89135-92-2

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea

Cat. No.: B14151515
CAS No.: 89135-92-2
M. Wt: 297.38 g/mol
InChI Key: GSWGGZGAPOUFFO-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea is an organic compound with a complex structure that includes a urea backbone substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-methylurea with 2-methyl-1-(methylsulfanyl)propylamine and 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-chlorophenyl)urea
  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-methoxyphenyl)urea
  • N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-aminophenyl)urea

Uniqueness

N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making the compound versatile for different applications.

Properties

CAS No.

89135-92-2

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

1-methyl-1-(2-methyl-1-methylsulfanylpropyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C13H19N3O3S/c1-9(2)12(20-4)15(3)13(17)14-10-5-7-11(8-6-10)16(18)19/h5-9,12H,1-4H3,(H,14,17)

InChI Key

GSWGGZGAPOUFFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(N(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

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